N-Fmoc-2-amino-9-decynoic acid
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Overview
Description
Fmoc-(S)-2-aminodec-9-ynoic acid is a derivative of amino acids that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group that is widely used due to its stability under acidic conditions and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-aminodec-9-ynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction conditions often include the use of solvents like dioxane and water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Fmoc-(S)-2-aminodec-9-ynoic acid may involve large-scale SPPS techniques. These methods utilize automated synthesizers to efficiently produce peptides with high purity. The Fmoc group is introduced during the synthesis process, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-aminodec-9-ynoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The amino group can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure. The removal of the Fmoc group yields the free amine, which can further react to form peptide bonds .
Scientific Research Applications
Fmoc-(S)-2-aminodec-9-ynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-aminodec-9-ynoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide .
Comparison with Similar Compounds
Similar Compounds
t-Boc (Di-tert-butyl dicarbonate): Another commonly used protecting group in peptide synthesis, which is acid-labile.
Cbz (Carbobenzoxy): A protecting group that is removed by hydrogenolysis.
Uniqueness
Fmoc-(S)-2-aminodec-9-ynoic acid is unique due to its base-labile nature, which allows for mild deprotection conditions. This is advantageous compared to t-Boc, which requires strong acids for deprotection, and Cbz, which requires hydrogenolysis . The stability of the Fmoc group under acidic conditions makes it particularly useful in SPPS, where it can be easily removed without affecting other protecting groups .
Properties
Molecular Formula |
C25H27NO4 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-ynoic acid |
InChI |
InChI=1S/C25H27NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h1,8-15,22-23H,3-7,16-17H2,(H,26,29)(H,27,28) |
InChI Key |
ZIMMYPAYEUICSC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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